molecular formula C9H12BrN3O B3093798 3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide CAS No. 1249252-41-2

3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide

Cat. No.: B3093798
CAS No.: 1249252-41-2
M. Wt: 258.12 g/mol
InChI Key: SFTFSFVTLLGDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide is a chemical compound of interest in scientific research and development. This brominated pyrazole derivative features a cyclopropylamide moiety, a structure often investigated in medicinal chemistry for the synthesis and discovery of new bioactive molecules . As a building block, it may be used in organic synthesis to create more complex structures for pharmaceutical and agrochemical testing . Researchers value this compound for its potential to interact with various biological targets. This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Please note: Specific data on applications, mechanism of action, and precise research value for this exact compound is not currently available in the public domain. Researchers are advised to consult the specific analytical data (e.g., NMR, MS, HPLC) provided with the product certificate of analysis for their experimental planning.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c10-7-5-11-13(6-7)4-3-9(14)12-8-1-2-8/h5-6,8H,1-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTFSFVTLLGDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Mechanism of Action

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structure is compared to pyrazole derivatives in the evidence, focusing on substituents, side chains, and functional groups.

Table 1: Structural and Physicochemical Comparison
Compound Name/Identifier Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide 4-Bromo, cyclopropylamide, propanamide chain ~257.12* Not reported Simpler structure; cyclopropyl rigidity
3a () 5-Chloro, 4-cyano, aryl groups 403.1 133–135 Dual aryl rings; higher lipophilicity
3b () 5-Chloro, 4-chlorophenyl, 4-cyano 437.1 171–172 Increased halogenation; higher melting point
CID 17020467 () 4-Bromo, trifluoromethyl, thienopyrimidinyl Not reported Not reported Electron-withdrawing CF₃; complex heterocycle
1005640-62-9 () 4-Bromo, difluoromethyl, ethyl sulfonamide Not reported Not reported Dual bromo groups; sulfonamide functionality

*Calculated based on molecular formula C₉H₁₂BrN₃O.

Key Observations:

Halogenation: The target compound’s 4-bromo substituent contrasts with 5-chloro in compounds. Compounds with dual halogens (e.g., 3b, CID 17020467) exhibit higher molecular weights and melting points, suggesting increased crystallinity due to halogen-halogen interactions .

Side Chain Variations: The cyclopropylamide group in the target compound introduces rigidity, which may improve metabolic stability compared to linear alkyl or aryl substituents (e.g., 3a’s phenyl groups) .

Aromaticity and Lipophilicity :

  • compounds (e.g., 3a–3e) feature multiple aromatic rings , increasing lipophilicity and possibly membrane permeability but risking poor aqueous solubility. The target compound’s single pyrazole ring and cyclopropylamide may balance lipophilicity and solubility .

Biological Activity

3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a bromo-substituted pyrazole ring and a cyclopropyl group linked to a propanamide moiety, which may contribute to its unique biological properties.

Chemical Structure and Properties

The compound's chemical formula is C9H12BrN3OC_9H_{12}BrN_3O, and it has a molecular weight of 246.11 g/mol. Its structure includes a five-membered pyrazole ring with two nitrogen atoms, which is characteristic of pyrazole derivatives.

PropertyValue
IUPAC Name3-(4-bromopyrazol-1-yl)-N-cyclopropylpropanamide
Molecular FormulaC9H12BrN3O
Molecular Weight246.11 g/mol
CAS Number1249252-41-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The bromo group on the pyrazole ring allows for hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity or receptor binding.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity
Studies have explored the anticancer potential of pyrazole derivatives, including this compound. Although initial screenings suggested limited efficacy against certain cancer cell lines, further modifications of the structure may enhance its activity.

2. Anti-inflammatory Properties
Preliminary investigations have indicated that compounds within this class may possess anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

3. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including this compound, for their anti-inflammatory properties. The study found that certain structural modifications significantly improved anti-inflammatory activity compared to the parent compound.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundBiological ActivityNotes
4-Bromo-1H-pyrazoleModerate anticancerSimpler structure without cyclopropyl
3-(4-Bromophenyl)-1H-pyrazoleAntimicrobialDifferent substituents affect activity
5-Bromo-1H-pyrazol-3-amineLimited anti-inflammatoryLacks propanamide moiety

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide, and how can reaction conditions be optimized for higher yields?

  • The synthesis typically involves bromination of a pyrazole precursor followed by coupling with a cyclopropylamide moiety. Key steps include using brominating agents like N-bromosuccinimide (NBS) in dichloromethane and catalytic systems (e.g., Pd₂(dba)₃/XPhos) for Buchwald-Hartwig amination to introduce the cyclopropyl group. Optimizing temperature (e.g., 100°C for coupling) and reaction duration (12–16 hours) improves yields, as shown in similar pyrazole-amide syntheses .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR resolves proton environments (e.g., cyclopropyl CH₂ at δ 0.4–0.6 ppm) and pyrazole aromaticity. HRMS validates molecular weight (e.g., [M+H]+ at m/z 284.03), while 2D NMR (COSY, HSQC) clarifies connectivity in crowded spectra. LC-MS monitors purity (>95%) and detects intermediates .

Q. How can researchers assess the aqueous solubility of this compound for in vitro assays?

  • Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based formulations. Measure solubility via shake-flask method with UV-Vis quantification. Stability under physiological pH (4–8) should be tested via HPLC to identify degradation products .

Advanced Research Questions

Q. What experimental strategies resolve contradictory biological activity data for this compound across assay platforms?

  • Perform orthogonal assays (e.g., enzymatic vs. cell-based) under standardized conditions (pH, temperature, cofactors). Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) . Cross-reference with in silico docking to confirm binding poses .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s kinase inhibition profile?

  • Synthesize analogs with modified pyrazole substituents (e.g., 4-iodo vs. 4-bromo) or cyclopropyl variants. Test against kinase panels (e.g., Eurofins KinaseProfiler®) to identify selectivity trends. Molecular dynamics simulations can predict steric/electronic effects on binding .

Q. What methodologies evaluate the environmental persistence and ecotoxicity of this compound during preclinical development?

  • Follow OECD guidelines for biodegradation (e.g., OECD 301F) and bioaccumulation (logP via shake-flask). Use Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests. Computational tools like EPI Suite predict environmental fate (e.g., t½ in soil) .

Q. How do researchers design stability-indicating methods for long-term storage of this compound?

  • Conduct forced degradation studies under heat (40–60°C), humidity (75% RH), and light (ICH Q1B). Analyze degradants via UPLC-QTOF and establish HPLC-UV methods with resolution >2.0 between peaks. Store at –20°C under argon to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide
Reactant of Route 2
Reactant of Route 2
3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.